molecular formula C22H29F3N4O6S B10853059 N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide

N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide

Cat. No.: B10853059
M. Wt: 534.6 g/mol
InChI Key: MODMVZPKMVZXFO-UHFFFAOYSA-N
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Description

S-25585 is a potent and selective neuropeptide Y receptor subtype 5 antagonist. It has been studied for its potential effects on food intake and body weight regulation. The compound is known for its high affinity towards the neuropeptide Y receptor subtype 5, making it a valuable tool in research related to appetite control and metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-25585 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of S-25585 would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scaled up to accommodate larger batch sizes, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

S-25585 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of S-25585, such as amine-substituted or oxidized forms. These derivatives can be used to study the structure-activity relationship of the compound.

Scientific Research Applications

Mechanism of Action

S-25585 exerts its effects by selectively binding to the neuropeptide Y receptor subtype 5. This binding inhibits the receptor’s activity, which in turn reduces food intake and influences body weight regulation. The compound does not significantly affect other neuropeptide Y receptor subtypes, making it a highly selective antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-25585 is unique due to its high selectivity for the neuropeptide Y receptor subtype 5, which makes it a valuable tool for studying the specific role of this receptor in appetite control and metabolic regulation. Its selectivity also reduces the likelihood of off-target effects, making it a safer option for potential therapeutic applications .

Properties

Molecular Formula

C22H29F3N4O6S

Molecular Weight

534.6 g/mol

IUPAC Name

N-[[4-(benzamidocarbamoyl)cyclohexyl]methyl]-2-nitro-4-(trifluoromethyl)cyclohexane-1-sulfonamide

InChI

InChI=1S/C22H29F3N4O6S/c23-22(24,25)17-10-11-19(18(12-17)29(32)33)36(34,35)26-13-14-6-8-16(9-7-14)21(31)28-27-20(30)15-4-2-1-3-5-15/h1-5,14,16-19,26H,6-13H2,(H,27,30)(H,28,31)

InChI Key

MODMVZPKMVZXFO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2CCC(CC2[N+](=O)[O-])C(F)(F)F)C(=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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